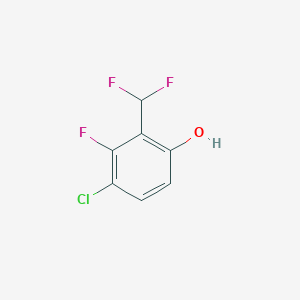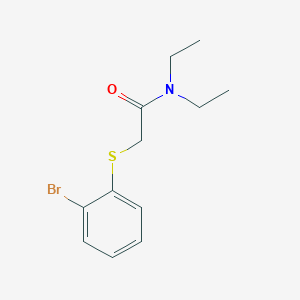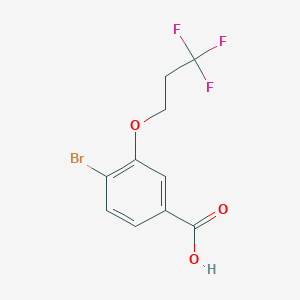
4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid is an organic compound with the molecular formula C10H8BrF3O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a trifluoropropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-hydroxybenzoic acid.
Reaction with Trifluoropropyl Bromide: The hydroxy group is substituted with a trifluoropropoxy group using trifluoropropyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives like acid chlorides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Acid chlorides or anhydrides.
Reduction Products: Alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties due to the presence of the trifluoropropoxy group.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity and specificity towards target proteins, thereby modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom and a trifluoromethyl group.
3-Bromo-4-tert-butylbenzoic acid: Substituted with a tert-butyl group instead of a trifluoropropoxy group.
Uniqueness
4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid is unique due to the presence of the trifluoropropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H8BrF3O3 |
|---|---|
Molekulargewicht |
313.07 g/mol |
IUPAC-Name |
4-bromo-3-(3,3,3-trifluoropropoxy)benzoic acid |
InChI |
InChI=1S/C10H8BrF3O3/c11-7-2-1-6(9(15)16)5-8(7)17-4-3-10(12,13)14/h1-2,5H,3-4H2,(H,15,16) |
InChI-Schlüssel |
JXJHFRQICVXVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)OCCC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


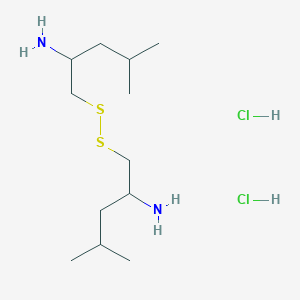
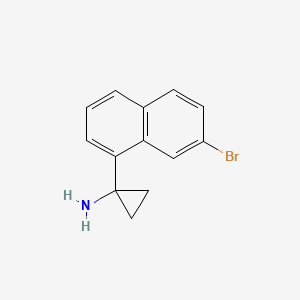

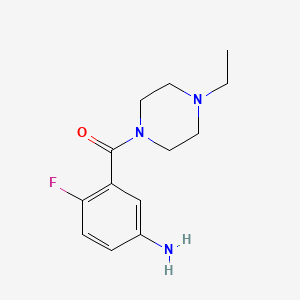
![4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine](/img/structure/B15091708.png)
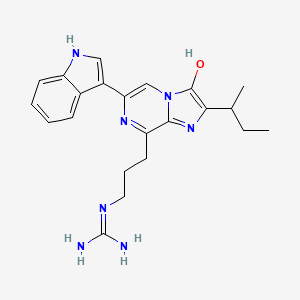
![(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)
![5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B15091734.png)


